1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol typically involves the reaction of indoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction mixture being refluxed for a specified period . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antioxidant properties, protecting cells from oxidative stress.
Medicine: It has shown promise as a neuroprotective agent, particularly in the treatment of ischemic stroke.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been found to bind to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in neuroprotection . Additionally, the compound can modulate the secretion of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation .
Comparison with Similar Compounds
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol can be compared with other indoline derivatives, such as:
3-(Indolin-1-yl)propan-1-ol: Similar in structure but lacks the pyridine ring, which may result in different biological activities.
3-(5-Methoxyindolin-1-yl)propan-1-ol: Contains a methoxy group, which can influence its chemical reactivity and biological properties.
3-(6-Methylindolin-1-yl)propan-1-ol: The presence of a methyl group can alter its interaction with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines the indoline and pyridine moieties, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C17H20N2O |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-11-18-17(10-12(14)2)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3 |
InChI Key |
SBILEGRDEDXRER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N2CCC3=CC=CC=C32)O |
Origin of Product |
United States |
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